molecular formula C23H27FN4O3 B018639 9-Hydroxy-risperidone CAS No. 147663-04-5

9-Hydroxy-risperidone

Cat. No. B018639
CAS RN: 147663-04-5
M. Wt: 426.5 g/mol
InChI Key: ABWPQNZPAOAQSG-UHFFFAOYSA-N
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Description

9-Hydroxy-risperidone, also known as Paliperidone, is an active metabolite of Risperidone . It is an atypical or ‘second generation’ antipsychotic . It is used in the management of schizophrenia . The molecular formula of 9-Hydroxy-risperidone is C23H27FN4O3 .


Synthesis Analysis

Risperidone is metabolized primarily by cytochrome P450 2D6 (CYP2D6) into 9-Hydroxy-risperidone . The process involves hydroxylation and N-demethylation . The formation of 9-Hydroxy-risperidone was observed on Caco-2 cells after risperidone administration .


Molecular Structure Analysis

The molecular formula of 9-Hydroxy-risperidone is C23H27FN4O3 . Its average mass is 426.484 Da and its monoisotopic mass is 426.206726 Da .


Chemical Reactions Analysis

The metabolism of risperidone in vivo is mainly through 9-hydroxylation to produce 9-Hydroxy-risperidone, catalyzed by CYP2D6 in the liver . The plasma drug concentrations can vary greatly among individuals, and are associated with the CYP2D6 phenotypes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 9-Hydroxy-risperidone can vary greatly among individuals due to the influence of CYP2D6 genetic polymorphism on its metabolism . The plasma levels of 9-Hydroxy-risperidone have great inter- and intraindividual variations .

Scientific Research Applications

Treatment of Schizophrenia

Risperidone, the parent compound of 7-Hydroxy Risperidone, is a first-line antipsychotic medication for schizophrenia . It’s a high-affinity antagonist of D2 and 5-HT2A, 5-HT2C receptors . As an atypical antipsychotic or the second generation antipsychotic (SGA), risperidone has advantages in treating negative symptoms and cognition function, and causes less extrapyramidal symptoms (EPS) in comparing with typical antipsychotics .

Correlation with CYP2D6 Gene Polymorphism

The plasma levels of risperidone have great inter- and intraindividual variations, and are associated with the CYP2D6 phenotypes, as well as the changes in serum prolactin in patients diagnosed with chronic schizophrenia . Risperidone is metabolized primarily by cytochrome P450 2D6 (CYP2D6) into the active metabolite 9-hydroxyrisperidone .

Evaluation of Psychiatric Symptoms

The Positive and Negative Symptom Scale (PANSS) and Brief Psychiatric Rating Scale (BPRS) are used to evaluate the existence and severity of psychiatric symptoms in patients treated with risperidone .

Assessment of Neurological Side Effects

The Barnes Akathisia Scale (BAS) and Extrapyramidal Symptom Rating Scale (ESRS) are used for assessing neurological side effects in patients treated with risperidone .

Treatment of Bipolar Disorder

Risperidone and Paliperidone are treatments for patients with bipolar disorder . However, their efficacy compared to other antipsychotics and growing reports of hormonal imbalances continue to raise concerns .

Long-Term Implantation System

A long-term risperidone implantation system has been developed to stabilize RIS release, which can help manage schizophrenia over a longer period .

Mechanism of Action

Target of Action

7-Hydroxy Risperidone, also known as 9-Hydroxy-risperidone, is a high-affinity antagonist of dopaminergic D2 receptors and serotoninergic 5-HT2A receptors . It also binds to alpha1-adrenergic receptors with high affinity, and has lower affinity for H1-histaminergic and alpha2-adrenergic receptors .

Mode of Action

The compound’s interaction with its targets results in the inhibition of overactivity in central mesolimbic pathways and mesocortical pathways . This overactivity is thought to be caused by an excess of dopaminergic D2 and serotonergic 5-HT2A activity, which is associated with conditions such as schizophrenia and bipolar disorder .

Biochemical Pathways

7-Hydroxy Risperidone affects several biochemical pathways. It is metabolized primarily by the cytochrome P450 2D6 (CYP2D6) into the active metabolite 9-hydroxyrisperidone . This metabolite has approximately 70% of the pharmacological activity of risperidone . The metabolism of risperidone in vivo is mainly through 9-hydroxylation to produce 9-hydroxy-risperidone catalyzed by CYP2D6 in the liver .

Pharmacokinetics

The pharmacokinetics of 7-Hydroxy Risperidone involve rapid absorption and a short plasma half-life . The plasma drug concentrations vary greatly among individuals, and are associated with the CYP2D6 phenotypes . The compound is also subject to first-pass metabolism and systemic biotransformation .

Result of Action

The molecular and cellular effects of 7-Hydroxy Risperidone’s action include regulation of neuronal firing, mitochondrial function, and movement . The presence of a hydroxyl group in the molecule contributes to differential effects on mitochondrial movement, protein expression, and phosphorylation .

Action Environment

The action, efficacy, and stability of 7-Hydroxy Risperidone can be influenced by environmental factors such as the presence of other drugs and the patient’s genetic makeup. For example, genetic polymorphisms of CYP2D6 may play an important role in risperidone pharmacokinetics, thereby affecting the drug’s effects and safeties in patients with chronic schizophrenia .

Safety and Hazards

9-Hydroxy-risperidone should be handled with care to avoid dust formation and inhalation . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental ingestion, immediate medical attention is required .

Future Directions

Future studies should focus on patient risk-stratification strategies . The risperidone plasma levels have great inter- and intraindividual variations, and are associated with the changes in serum prolactin in patients diagnosed with chronic schizophrenia .

properties

IUPAC Name

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-7-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O3/c1-14-18(23(30)28-13-17(29)3-5-21(28)25-14)8-11-27-9-6-15(7-10-27)22-19-4-2-16(24)12-20(19)31-26-22/h2,4,12,15,17,29H,3,5-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWPQNZPAOAQSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CC(CCC2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50332989
Record name 7-Hydroxy Risperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Hydroxy-risperidone

CAS RN

147663-04-5
Record name 7-Hydroxyrisperidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147663-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxy Risperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 8.5 parts of 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-ethyl]-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, 14 parts of iodotrimethylsilane and 40 parts of acetonitrile was stirred overnight at 70° C. Another portion of 2.8 parts of iodotrimethylsilane was added and the reaction mixture was stirred for a while at 90° C. and then overnight at reflux temperature. After cooling, the whole was evaporated. The residue was taken up in ethanol and the whole was evaporated again. The residue was taken up in water and treated with a sodium hydroxide solution. The product was extracted with trichloromethane. The extract was dried, filtered and evaporated. The residue was purified by column chromatography over silica gel using a mixture of trichloromethane and methanol (95:5 by volume) as eluent. The desired fraction was collected and the eluent was evaporated. The residue was solidified in ethanol. The product was filtered off and dried, yielding 0.3 parts (3.7%) of 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-7-hydroxy-2-methyl-4H-pyrido[1,2-a]-pyrimidin-4-one; mp. 156.2° C. (Compound 7)
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Synthesis routes and methods II

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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